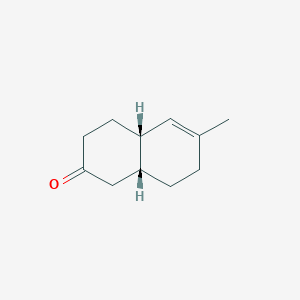
(4aS,8aR)-6-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aR)-6-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-2(1H)-one can be achieved through various synthetic routes. One common method involves the hydrogenation of naphthalene derivatives under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
(4aS,8aR)-6-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can undergo electrophilic substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents such as halogens or nitrating agents
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted naphthalene derivatives
科学研究应用
(4aS,8aR)-6-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique structural features.
作用机制
The mechanism of action of (4aS,8aR)-6-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, its hydrophobic core allows it to interact with lipid membranes, potentially affecting membrane-associated processes.
相似化合物的比较
Similar Compounds
- (3R,4aS,8aR)-3-Hydroxy-5,5,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydro-2-naphthalenecarbaldehyde
- (4aS,8aR)-4a-Ethyloctahydro-7(1H)-quinolinone
- (4aS,8aR)-4-(hydroxymethyl)-3,8,8-trimethyl-4a,5,6,8a-tetrahydro-1H-naphthalene-2,7-dione
Uniqueness
What sets (4aS,8aR)-6-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-2(1H)-one apart from similar compounds is its specific arrangement of functional groups and stereochemistry
属性
CAS 编号 |
61530-97-0 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC 名称 |
(4aS,8aR)-6-methyl-3,4,4a,7,8,8a-hexahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H16O/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h6,9-10H,2-5,7H2,1H3/t9-,10-/m1/s1 |
InChI 键 |
GWPJCGFOEAHHLI-NXEZZACHSA-N |
手性 SMILES |
CC1=C[C@H]2CCC(=O)C[C@H]2CC1 |
规范 SMILES |
CC1=CC2CCC(=O)CC2CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14584336.png)

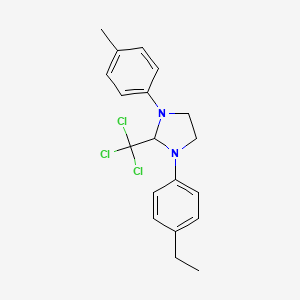
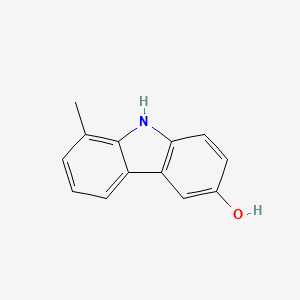
![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene](/img/structure/B14584357.png)
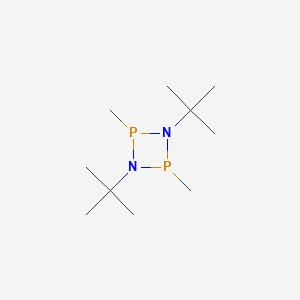
![Acetamide, 2-[[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14584366.png)
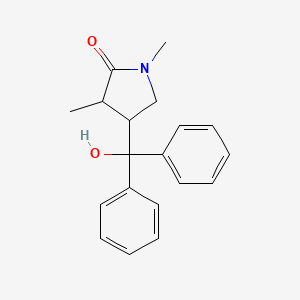
![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]-3,6-dihydro-2H-pyran](/img/structure/B14584372.png)
![2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate](/img/structure/B14584378.png)

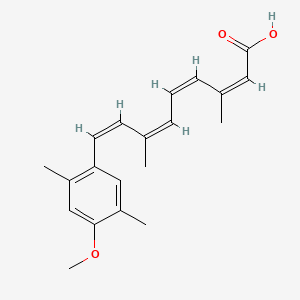
![Spiro[bicyclo[4.3.1]decane-10,2'-oxirane]](/img/structure/B14584391.png)
![[(Cyanocarbonyl)(phenyl)amino]benzene](/img/structure/B14584399.png)
